molecular formula C10H12BrNO2 B1281959 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine CAS No. 93560-60-2

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine

Cat. No.: B1281959
CAS No.: 93560-60-2
M. Wt: 258.11 g/mol
InChI Key: NXVQJPQYTUJVQP-UHFFFAOYSA-N
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Description

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a tetrahydro-2-pyranyloxy group is attached at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Safety and Hazards

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridine derivatives.

    Deprotection: The tetrahydro-2-pyranyloxy group can be removed under acidic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

    Deprotection: Acidic conditions using hydrochloric acid or sulfuric acid in aqueous or organic solvents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrahydro-2-pyranyloxy group, which serves as a protecting group for the hydroxyl functionality. This allows for selective reactions at the bromine site without interference from the hydroxyl group, making it a valuable intermediate in multi-step organic synthesis .

Properties

IUPAC Name

2-bromo-3-(oxan-2-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVQJPQYTUJVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536700
Record name 2-Bromo-3-[(oxan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93560-60-2
Record name 2-Bromo-3-[(oxan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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